
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
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Overview
Description
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropane carboxamide core, a fluorophenyl group, and a pyrrolidinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the cyclopropane carboxamide core. This can be achieved through cyclopropanation reactions using diazo compounds and alkenes. The introduction of the fluorophenyl group can be accomplished via nucleophilic aromatic substitution reactions. The final step involves the attachment of the pyrrolidinone moiety through amide bond formation, often using coupling reagents like EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors for cyclopropanation and automated systems for amide bond formation. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the fluorophenyl group or the pyrrolidinone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) for nucleophilic substitution or electrophilic reagents like bromine (Br2) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-(4-chlorophenyl)cyclopropanecarboxamide
- N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-(4-bromophenyl)cyclopropanecarboxamide
Uniqueness
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Biological Activity
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the realm of anticonvulsant properties. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropane ring and a pyrrolidine-2,5-dione moiety, which is significant for its biological activity. The molecular formula is C15H20FN3O3, and it has a molecular weight of approximately 305.34 g/mol.
Target of Action:
Research indicates that compounds with structural similarities may exhibit anticonvulsant properties by modulating calcium channels. Specifically, it is hypothesized that this compound may inhibit calcium currents mediated by L-type calcium channels (Cav 12), which are critical in the pathophysiology of seizures.
Pharmacodynamics:
The biological activity of this compound is linked to its interaction with neurotransmitter systems. It may enhance the inhibitory effects of GABA or modulate glutamate transporters, which are pivotal in seizure control .
Anticonvulsant Properties
A study conducted on hybrid molecules derived from 2,5-dioxopyrrolidin-1-yl derivatives demonstrated significant anticonvulsant activity in various animal models. The compounds were tested using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Notably, several compounds exhibited protection rates exceeding 50% in these models at a dose of 100 mg/kg .
Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) |
---|---|---|
Compound 4 | 67.65 | 42.83 |
Compound 8 | 54.90 | 50.29 |
Compound 20 | 47.39 | - |
These results suggest that the compound has a favorable safety profile compared to traditional antiepileptic drugs like valproic acid and ethosuximide.
Case Studies and Research Findings
-
Preclinical Studies :
In preclinical studies, various derivatives of the compound were synthesized and tested for their anticonvulsant efficacy. The results indicated that certain modifications to the structure led to enhanced potency and reduced side effects compared to existing medications . -
In Vitro Studies :
In vitro assays showed that the compound acts as a positive allosteric modulator for glutamate transporters, enhancing glutamate uptake in neuronal cultures. This mechanism is crucial as it suggests a novel approach to managing epilepsy without significant off-target effects . -
Pharmacokinetics :
The pharmacokinetic profile of related compounds indicates high metabolic stability in human liver microsomes, suggesting that they may have favorable absorption and distribution characteristics necessary for therapeutic use .
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4/c19-14-3-1-13(2-4-14)18(7-8-18)17(24)20-9-11-25-12-10-21-15(22)5-6-16(21)23/h1-4H,5-12H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZGOEPXNLIAOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)C2(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.